molecular formula C19H16N6OS B15281952 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B15281952
M. Wt: 376.4 g/mol
InChI Key: ILKXUALPZNSHSB-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold via a methyl group at position 2. The triazolothiadiazole moiety is further substituted with a 1-phenoxyethyl group at position 3. This structural complexity combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of triazolothiadiazine derivatives . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo[3,4-b] thiadiazole core contains electron-deficient sulfur and nitrogen atoms, enabling nucleophilic substitutions. Key reactions include:

  • α-Halo Ketone Condensation :
    Reactivity at the thiadiazole sulfur facilitates condensation with α-halo ketones (e.g., phenacyl bromides) under basic conditions (triethylamine/ethanol, reflux) to form substituted derivatives .
    Example:

    Compound + Phenacyl BromideEt3N, EtOH, Δ6-Phenacyl-substituted Product\text{Compound + Phenacyl Bromide} \xrightarrow{\text{Et}_3\text{N, EtOH, Δ}} \text{6-Phenacyl-substituted Product}
  • Ring-Opening with Hydrazines :
    The thiadiazole ring undergoes selective cleavage with hydrazine hydrate, yielding triazole-thiol intermediates that can be further functionalized .

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine moiety participates in electrophilic substitutions at the C-5 and C-7 positions:

Reaction Type Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitroimidazo[1,2-a]pyridine72–85%
Halogenation (Br₂/Fe)Bromine in DCM, RT7-Bromoimidazo[1,2-a]pyridine68%

Cyclization and Annulation

The triazolothiadiazole system acts as a scaffold for constructing bis-heterocycles:

  • Bis-Heterocycle Formation :
    Reaction with bis(α-bromoketones) in EtOH-DMF (piperidine catalyst, reflux) yields bis-triazolothiadiazines linked via alkyl/aryl spacers .
    Example:

    Compound + Bis(α-Bromoketone)EtOH-DMF, ΔBis-Triazolothiadiazine Derivative\text{Compound + Bis(α-Bromoketone)} \xrightarrow{\text{EtOH-DMF, Δ}} \text{Bis-Triazolothiadiazine Derivative}
  • Pyrazole Annulation :
    Condensation with 2-bromo-1-(pyrazolyl)ethanone followed by acetic acid cyclization produces pyrazolyl-fused analogs .

Functional Group Transformations

The phenoxyethyl side chain undergoes oxidation and reduction:

  • Oxidation :
    Treatment with KMnO₄/H₂SO₄ converts the ethyl group to a ketone, enhancing electrophilicity for downstream reactions.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring’s C=N bonds, altering electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Coupling Type Catalyst System Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic AcidsAryl Group Introduction
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃AminesAminoalkyl Side Chain Addition

Acid/Base-Mediated Rearrangements

  • Isomerization :
    The dihydrotriazolothiadiazine intermediate isomerizes from trans to cis configuration in polar aprotic solvents (e.g., DMSO) .

  • Ring Contraction :
    Strong acids (H₂SO₄) induce contraction of the thiadiazole ring, forming imidazo[1,2-a]pyridine-thiazole hybrids .

Critical Reaction Data Table

Reaction Conditions Key Product Biological Relevance
Nucleophilic SubstitutionEt₃N, EtOH, reflux6-(Phenacyl)triazolothiadiazineEnhanced anticancer activity
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C3-(4-Fluorophenyl)imidazo-pyridineImproved kinase inhibition
OxidationKMnO₄, H₂SO₄, 50°C6-(Phenoxyacetyl)triazolothiadiazineProdrug synthesis

This compound’s reactivity is harnessed for developing analogs with tailored pharmacological profiles, particularly in oncology and antimicrobial therapy . Future studies should explore photoinduced reactions and biocatalytic modifications to expand its synthetic utility.

Scientific Research Applications

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound’s structure allows it to form hydrogen bonds with different target receptors, making it a versatile pharmacophore . It can inhibit enzymes such as carbonic anhydrase and cholinesterase, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its imidazo[1,2-a]pyridine-triazolothiadiazole hybrid system and the 1-phenoxyethyl substituent. Key comparisons with similar compounds include:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name/ID Core Structure Position 6 Substituent Key Biological Activity Reference
Target Compound Imidazo[1,2-a]pyridine + triazolothiadiazole 1-Phenoxyethyl Not reported (inferred: kinase inhibition)
5a () Indole + triazolothiadiazole 4-Iodophenyl Anticancer (Bcl-2 inhibition)
SCH2CONHN=CHC6H5 () Thiophene + triazolothiadiazole Benzylidenehydrazinyl CDK5/p25 inhibition (IC50: 0.48 nM)
3-Ethyl-6-isobutylphenyl () Triazolothiadiazole Isobutylphenyl Antimicrobial, anti-inflammatory
6-[(2-Chlorophenoxy)methyl]-3-(4-pyridinyl) () Triazolothiadiazole 2-Chlorophenoxymethyl + pyridine Not reported (predicted antinociceptive)

Key Observations :

  • Hybrid Systems : Imidazo[1,2-a]pyridine cores (as in the target compound) are associated with kinase inhibition, while indole-triazolothiadiazole hybrids (e.g., 5a–l) show anticancer activity via Bcl-2 targeting .

Table 2: Bioactivity Comparison of Select Triazolothiadiazole Derivatives

Compound IC50/EC50 Target/Activity Structural Feature Reference
SCH2CONHN=CHC6H5 0.48 ± 0.02 nM CDK5/p25 inhibition Thiophene-triazolothiadiazole
5a (4-iodophenyl) Not quantified Bcl-2 inhibition (anticancer) Indole-triazolothiadiazole
3-Trimethoxyphenyl () Not quantified Antimicrobial, anti-inflammatory Triazolothiadiazole + trimethoxyphenyl
Target Compound Inferred: Kinase inhibition Imidazo-pyridine hybrid

Activity Trends :

  • Electron-Withdrawing Groups : Halogenated aryl substituents (e.g., 4-iodophenyl in 5a) enhance anticancer activity by promoting target binding .
  • Phenoxyethyl Group: The target compound’s substituent may mimic kinase-binding motifs, as seen in ’s kinase inhibitors (e.g., TOSPOSERTIB) .

Biological Activity

The compound 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry. This compound integrates multiple heterocyclic structures known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, supported by data from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyridine : Known for its role in various pharmacological activities.
  • Triazolo[3,4-b][1,3,4]thiadiazole : A scaffold recognized for antimicrobial and anticancer properties.
  • Phenoxyethyl group : Imparts additional biological activity and enhances solubility.

Biological Activity Spectrum

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:

  • A study reported that compounds with similar structures demonstrated significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
  • The triazole component has also been linked to enhanced antifungal activity .

2. Anticancer Properties

The anticancer potential of this compound is notable. Studies have shown that:

  • Compounds with imidazo[1,2-a]pyridine moieties can induce apoptosis in cancer cells. For example, related compounds have been tested against human leukemia cell lines with IC50 values as low as 0.15 µM .
  • The presence of the triazole-thiadiazole hybrid structure has been correlated with significant growth inhibition in several cancer cell lines .

3. Anti-inflammatory and Analgesic Effects

The compound's ability to modulate inflammatory pathways has been documented:

  • Thiadiazole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
  • In animal models, similar compounds have shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to This compound :

StudyCompound TestedBiological ActivityFindings
Triazolo-thiadiazole derivativesAntimicrobialMIC values from 0.5 to 8 µg/mL against bacteria
Thiadiazole hybridsAnticancerIC50 values as low as 0.15 µM against leukemia cells
Similar imidazo derivativesAnti-inflammatorySignificant reduction in cytokine levels in vitro

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes such as aromatase and xanthine oxidase, which are crucial in cancer and inflammatory pathways .
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at the G2/M phase in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-[6-(1-phenoxyethyl)triazolothiadiazol-3-yl]imidazopyridine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:

Core scaffold formation : Start with a triazolothiadiazole precursor (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiol) and react it with phenoxyethyl halides under basic conditions (e.g., NaH in toluene) to introduce the phenoxyethyl group at position 6 .

Imidazopyridine coupling : Use Ullmann or Buchwald-Hartwig coupling to attach the imidazo[1,2-a]pyridine moiety at position 3 of the triazolothiadiazole core. Solvent choice (DMF or THF) and palladium catalysts (e.g., Pd(OAc)₂) are critical for yield optimization .
Key validation: Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (¹H, ¹³C, DEPT-135) and HRMS .

  • X-ray : Resolves π-stacking interactions and hydrogen bonding (e.g., C–H⋯N) in the crystal lattice, critical for understanding packing efficiency .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the methyl group on imidazopyridine appears as a singlet near δ 2.5 ppm in ¹H NMR, while the triazolothiadiazole protons resonate downfield (δ 8.5–9.5 ppm) .
  • Elemental analysis : Ensure C, H, N, S content matches theoretical values within ±0.4% .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

Target selection : Prioritize enzymes like 14α-demethylase (fungal target) or Bcl-2 (anticancer) based on structural analogs showing activity .

In vitro assays :

  • Antifungal : Use microdilution assays (CLSI M38) against Candida albicans (MIC ≤16 µg/mL is promising) .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM is significant) .

Molecular docking : Use AutoDock Vina to predict binding modes. For example, the phenoxyethyl group may occupy hydrophobic pockets in Bcl-2 (PDB: 1G5M) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects. For instance, replacing the phenoxyethyl group with a trifluoromethyl moiety (as in ) reduces antifungal activity but enhances anticancer potency .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Use ANOVA with Tukey’s post-hoc test to validate reproducibility (p<0.05) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to quantify heterogeneity (I² statistic) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (predicted) to 2–3 for better solubility.
  • Prodrug design : Mask the triazolothiadiazole sulfur with acetyl groups to enhance oral bioavailability .
  • In silico ADMET : Use SwissADME to predict CYP450 metabolism and BBB permeability. Prioritize derivatives with low hepatotoxicity (TOPKAT score <0.3) .

Q. How do intermolecular interactions influence physicochemical properties?

  • Methodological Answer :

  • Crystal packing : π-π stacking between imidazopyridine and triazolothiadiazole rings increases melting point (>250°C) and reduces solubility .
  • Hydrogen bonding : The N-H group in triazolothiadiazole forms strong H-bonds with DMSO, improving crystallinity but complicating dissolution in apolar solvents .
  • Impact on bioactivity : Strong crystal packing may reduce membrane permeability, necessitating co-solvents (e.g., cyclodextrins) for in vivo studies .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3

InChI Key

ILKXUALPZNSHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C(C)OC5=CC=CC=C5

Origin of Product

United States

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